molecular formula C16H14F3NO2 B5407471 N-(4-ethoxyphenyl)-4-(trifluoromethyl)benzamide

N-(4-ethoxyphenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B5407471
M. Wt: 309.28 g/mol
InChI Key: NFRDTFCCEMGGMM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-ethoxyaniline with 4-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of N-(4-ethoxyphenyl)-4-(trifluoromethyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into binding mechanisms and activity.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the ethoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide
  • N-(4-ethoxyphenyl)-4-(fluoromethyl)benzamide
  • N-(4-ethoxyphenyl)-4-(trifluoromethyl)benzoic acid

Uniqueness

N-(4-ethoxyphenyl)-4-(trifluoromethyl)benzamide is unique due to the combination of the ethoxy and trifluoromethyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-2-22-14-9-7-13(8-10-14)20-15(21)11-3-5-12(6-4-11)16(17,18)19/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRDTFCCEMGGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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